molecular formula C5H11NO2 B1473353 3-Methylamino-3-hydroxymethyloxetane CAS No. 1416323-17-5

3-Methylamino-3-hydroxymethyloxetane

Cat. No. B1473353
CAS RN: 1416323-17-5
M. Wt: 117.15 g/mol
InChI Key: SLRFRPGGJXJWPX-UHFFFAOYSA-N
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Description

3-Methylamino-3-hydroxymethyloxetane is a chemical compound with the CAS Number: 1416323-17-5 . It has a molecular weight of 117.15 . The IUPAC name for this compound is [3-(methylamino)-3-oxetanyl]methanol . It is a solid substance that is stored in a refrigerator .


Physical And Chemical Properties Analysis

This compound is a solid substance . It is stored in a refrigerator, indicating that it may be sensitive to temperature .

Scientific Research Applications

Polymerization and Material Science

3-Methylamino-3-hydroxymethyloxetane has applications in polymerization and material science. Cationic ring-opening polymerization of similar compounds, such as 3-ethyl-3-hydroxymethyloxetane, has been observed in ionic liquids, leading to the formation of multihydroxyl, branched polyethers with nearly quantitative conversion. These polymers possess unique properties like high heat decomposition temperatures and potential applications in lithium ion batteries (Biedroń, Bednarek, & Kubisa, 2004). Similarly, the copolymerization of hydroxyl substituted cyclic ethers, including hydroxymethyloxetanes, results in branched polylactide with multiple hydroxyl end-groups, showcasing their utility in advanced polymer technologies (Baśko, Bednarek, & Kubisa, 2015).

Synthesis of Heterocyclic Compounds

This compound can be involved in the synthesis of various heterocyclic compounds. For example, the synthesis of novel derivatives catalyzed by biogenic ZnO nanoparticles has been reported, where similar compounds have been utilized for generating heterocyclic structures with potential applications in antioxidant activity and corrosion inhibition (Anjan Kumar et al., 2022).

Bio-Based Chemical Production

Compounds similar to this compound are investigated for bio-based chemical production. For instance, 3-hydroxypropionic acid, a compound with a structural resemblance, serves as a precursor for various key compounds and is produced through metabolic pathways in microorganisms, highlighting the potential of these compounds in sustainable chemical production (Vidra & Németh, 2017).

Chemical Synthesis and Molecular Studies

The synthesis of complex molecules often involves the use of components similar to this compound. For example, the synthesis and characterization of homo- and copolymers derived from oxetane-related monomers have applications in developing materials with desired properties like lower glass transition temperatures and higher ion conductivity (Ye et al., 2005).

Pharmaceutical Research

In pharmaceutical research, similar compounds have been used as intermediates in the synthesis of potential therapeutic agents. For instance, (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, an intermediate in the preparation of a fluoroquinolone antibiotic, highlights the role of such compounds in drug synthesis (Lall et al., 2012).

Safety and Hazards

The safety information for 3-Methylamino-3-hydroxymethyloxetane indicates that it may pose several hazards. It has been assigned the GHS07 pictogram, and the signal word “Warning” is used to indicate potential risks . Hazard statements include H302, H312, H315, H319, H332, and H335, suggesting that it may be harmful if swallowed, in contact with skin, or if inhaled, and it may cause skin and eye irritation and respiratory irritation . Precautionary statements include P261, P270, P280, P402, and P404, indicating measures to prevent exposure and handle the substance safely .

properties

IUPAC Name

[3-(methylamino)oxetan-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-6-5(2-7)3-8-4-5/h6-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLRFRPGGJXJWPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(COC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901294889
Record name 3-Oxetanemethanol, 3-(methylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901294889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1416323-17-5
Record name 3-Oxetanemethanol, 3-(methylamino)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1416323-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Oxetanemethanol, 3-(methylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901294889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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